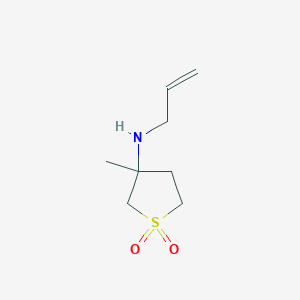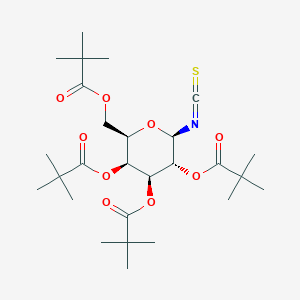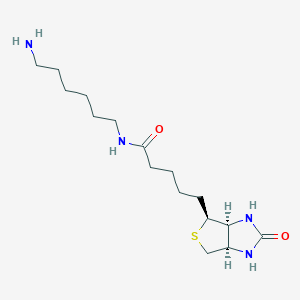
N-Biotinyl-1,6-hexanediamine
Overview
Description
Biotinyl hexylamine is a synthetic intermediate compound with the molecular formula C16H30N4O2S and a molecular weight of 342.51 g/mol . It is primarily used in the synthesis of avidin nucleic acid nano assemblies and chemotherapeutic conjugates for the diagnosis and drug delivery to tumors . This compound is a derivative of biotin, a water-soluble B-vitamin, and is known for its high affinity for avidin and streptavidin proteins .
Mechanism of Action
Target of Action
N-Biotinyl-1,6-hexanediamine, also known as N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is primarily used in the preparation of serum biotinidase resistant Biotin derivatives . These derivatives are used to make pretargeted diagnosis of tumors .
Mode of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may interact with biotinidase, an enzyme that plays a crucial role in the metabolism of biotin (vitamin B7).
Biochemical Pathways
Considering its role in the synthesis of serum biotinidase resistant biotin derivatives , it’s likely involved in the biotin metabolism pathway.
Result of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may play a role in enhancing the resistance of these derivatives to degradation by serum biotinidase, thereby potentially improving their stability and effectiveness in tumor targeting.
Action Environment
This compound appears to play a significant role in the preparation of serum biotinidase resistant Biotin derivatives, which are used for the pretargeted diagnosis of tumors .
Biochemical Analysis
Biochemical Properties
N-Biotinyl-1,6-hexanediamine plays a significant role in biochemical reactions. It can be used as a modification reagent for biomolecules such as proteins and antibodies . Through its hexanediamine part, it can react with other molecules to form stable covalent bonds .
Cellular Effects
It is known that it can be used as a biological material or organic compound for life science related research .
Molecular Mechanism
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that can be used for life science related research .
Metabolic Pathways
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Transport and Distribution
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Subcellular Localization
It is known to be involved in the formation of covalent bonds with other molecules through its hexanediamine part .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotinyl hexylamine is synthesized through a series of chemical reactions involving biotin and hexylamine. The process typically involves the activation of biotin with a coupling reagent, followed by the reaction with hexylamine to form the desired product . The reaction conditions often include the use of solvents such as chloroform or ethanol, and the reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of biotinyl hexylamine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Biotinyl hexylamine undergoes various chemical reactions, including:
Substitution Reactions: The amino group in biotinyl hexylamine can participate in nucleophilic substitution reactions, forming new bonds with other chemical entities.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various biotinylated derivatives, which are used in further chemical synthesis and applications .
Scientific Research Applications
Biotinyl hexylamine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of biotinylated compounds for various chemical reactions.
Medicine: Utilized in the development of chemotherapeutic conjugates for targeted drug delivery to tumors.
Industry: Applied in the production of diagnostic tools and drug delivery systems.
Comparison with Similar Compounds
Biotinyl ethylenediamine: Another biotin derivative used in similar applications but with a shorter linker.
Biotinyl polyethylene glycol: A biotin derivative with a polyethylene glycol linker, providing increased solubility and reduced immunogenicity.
Uniqueness of Biotinyl Hexylamine: Biotinyl hexylamine is unique due to its hexylamine linker, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455983 | |
| Record name | N-Biotinyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65953-56-2 | |
| Record name | N-Biotinyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



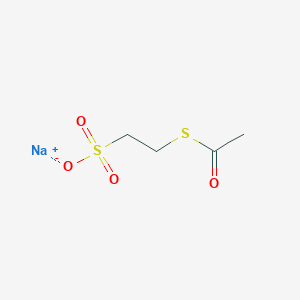
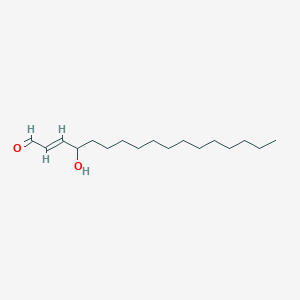

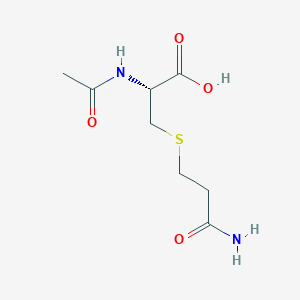
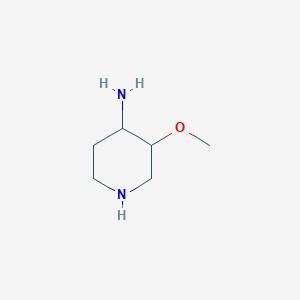




![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

